molecular formula C18H23N7O B5486007 5-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-3(2H)-pyridazinone

5-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-3(2H)-pyridazinone

Cat. No.: B5486007
M. Wt: 353.4 g/mol
InChI Key: WTUQMPZTMJDMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their biological and pharmacological activities . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing a pyrazole ring and a pyrimidine ring . It also has an ethyl group, a dimethyl group, a piperazinyl group, and a pyridazinone group attached to the core .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions, including condensation, cyclization, and methylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazinyl group could potentially make the compound more soluble in water .

Future Directions

The study of pyrazolo[1,5-a]pyrimidines is a promising area of research due to their potential biological activities . Future research could focus on synthesizing new derivatives of this compound and testing their biological activities .

Properties

IUPAC Name

4-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-4-14-9-17(25-18(20-14)12(2)13(3)22-25)24-7-5-23(6-8-24)15-10-16(26)21-19-11-15/h9-11H,4-8H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUQMPZTMJDMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC(=O)NN=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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